2-Bromo-N-hexylbenzenesulfonamide
Description
2-Bromo-N-hexylbenzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine atom at the ortho position of the benzene ring and a hexyl alkyl chain attached to the sulfonamide nitrogen. The bromine substituent enhances electrophilic reactivity, while the hexyl chain contributes to lipophilicity, influencing solubility and biological membrane permeability .
Properties
IUPAC Name |
2-bromo-N-hexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-2-3-4-7-10-14-17(15,16)12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDPVQAXSZIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581612 | |
| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-96-8 | |
| Record name | 2-Bromo-N-hexylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hexylbenzenesulfonamide typically involves the bromination of N-hexylbenzenesulfonamide. The reaction is carried out by treating N-hexylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
N-hexylbenzenesulfonamide+Br2→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Alkylation: The benzene ring can undergo further functionalization through reactions like Friedel-Crafts alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Alkylation: Friedel-Crafts alkylation requires an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and hexylamine.
Alkylation: The major products are alkylated derivatives of the benzene ring.
Scientific Research Applications
2-Bromo-N-hexylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-N-hexylbenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can affect various biological pathways, including those involved in bacterial growth and metabolism .
Comparison with Similar Compounds
Structural and Substituent Effects
Alkyl Chain Variations
- 2-Bromo-N-butylbenzenesulfonamide (CAS 951885-17-9): Features a shorter butyl chain. Molecular weight: 294.25 g/mol (calculated) .
- 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3): Incorporates a bulky cyclohexyl group, introducing steric hindrance that may reduce reactivity in nucleophilic substitutions. This contrasts with the linear hexyl chain, which offers flexibility in molecular interactions .
Halogen Position and Type
- 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 10589-69-2) : Bromine at the para position and a nitro group enhance electron-withdrawing effects, increasing acidity of the sulfonamide proton compared to the ortho-bromo derivative. This impacts solubility in polar solvents .
- 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide: Bromine in a hydroxybenzylidene moiety facilitates hydrogen bonding in crystal structures, unlike the alkyl-substituted 2-bromo derivative. Such differences influence melting points and crystalline packing .
Functional Group Modifications
- The hexyl analog lacks this amino acid group, limiting its metal-binding utility but improving lipid solubility .
- N-Phenethyl 2-bromobenzenesulphonamide (CAS 849141-69-1) : The phenethyl group introduces aromatic interactions absent in the hexyl derivative, affecting thermal stability and π-π stacking in solid-state structures .
Physicochemical Properties
Biological Activity
2-Bromo-N-hexylbenzenesulfonamide is a sulfonamide compound with the chemical formula C₁₂H₁₈BrNO₂S and a CAS number of 951883-96-8. Sulfonamides are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 300.25 g/mol
- Molecular Formula : C₁₂H₁₈BrNO₂S
- Structure : The compound features a bromine atom attached to a hexyl chain and a benzenesulfonamide moiety, which is essential for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
- Anti-inflammatory Properties : Some studies suggest that sulfonamides may exhibit anti-inflammatory effects by modulating immune responses, although specific data on this compound is limited.
- Antimicrobial Activity : Like other sulfonamides, this compound may have broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity Type | Tested Organisms | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 µM | |
| Antimicrobial | S. aureus | 10 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Preliminary studies |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The compound demonstrated significant activity against E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations. -
Inflammation Model :
In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers compared to control groups. This suggests potential for therapeutic use in inflammatory conditions, although further research is needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
